N-[2-(1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde to form the benzimidazole ring . Common reagents used in these reactions include ammonium acetate, ethanol, and various aldehydes .
Industrial Production Methods
This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The benzimidazole moiety is known to bind to various proteins, affecting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1-(1-benzyl-1H-benzimidazol-2-yl)ethyl)-4-fluorobenzamide
- N-(1-(1H-benzimidazol-2-yl)ethyl)-2-fluorobenzamide
- N-(1-(1-(4-chlorobenzyl)-1H-benzimidazol-2-yl)ethyl)-4-fluorobenzamide
Uniqueness
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorobenzamide group enhances its potential as a therapeutic agent by improving its binding affinity and selectivity for molecular targets .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c17-12-7-5-11(6-8-12)16(21)18-10-9-15-19-13-3-1-2-4-14(13)20-15/h1-8H,9-10H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCPJXSGCGSDHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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